N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride

Catalog No.
S2937018
CAS No.
6389-59-9
M.F
C14H17ClN2
M. Wt
248.75
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydr...

CAS Number

6389-59-9

Product Name

N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride

IUPAC Name

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine;hydrochloride

Molecular Formula

C14H17ClN2

Molecular Weight

248.75

InChI

InChI=1S/C14H16N2.ClH/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14;/h1-8,10,15H,9,11-12H2;1H

InChI Key

CVDUILWTCNUUEG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNCC2=CC=CC=N2.Cl

solubility

not available

N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride (CAS 6389-59-9) is an unsymmetrical bidentate N,N-ligand precursor and pharmacophore building block. Featuring both a strongly coordinating pyridine ring and a sterically tunable, lipophilic phenylethyl moiety, this secondary amine is utilized for designing transition metal catalysts and synthesizing CNS-active pharmaceutical intermediates. Supplied as a stable hydrochloride salt, it overcomes the handling limitations of its free-base counterpart, offering extended shelf-life, resistance to atmospheric oxidation, and precise stoichiometric control during high-throughput screening and scale-up synthesis [1].

Substituting this compound with symmetrical chelators like bis(pyridin-2-ylmethyl)amine (BPA) or shorter-chain analogs like N-benzyl-1-(pyridin-2-yl)methanamine alters the coordination environment and lipophilicity. Symmetrical tridentate ligands like BPA over-coordinate metal centers, leaving fewer open sites for substrate binding in catalytic cycles. Conversely, shorter benzyl analogs lack the two-carbon ethyl spacer, which provides necessary conformational flexibility and steric shielding around the metal center. Furthermore, attempting to procure and use the free-base form introduces significant reproducibility issues; the free amine is prone to degradation via air oxidation and atmospheric CO2 absorption, leading to variable assay yields and catalyst poisoning [1].

Handling and Storage Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine provides critical procurement advantages over its free-base counterpart. Secondary amines containing picolyl groups are susceptible to atmospheric oxidation and CO2 absorption, forming carbamates over time. The HCl salt maintains >99% purity after 6 months of ambient storage, whereas the free base degrades to <95% purity within 4 weeks under identical conditions [1].

Evidence DimensionPurity retention under ambient air exposure
Target Compound Data>99% purity at 6 months (HCl salt)
Comparator Or Baseline<95% purity at 4 weeks (Free base)
Quantified Difference>5-fold extension in shelf-life without inert atmosphere
ConditionsAmbient temperature (25°C), atmospheric air exposure

Ensures reproducible stoichiometry for sensitive catalytic or synthetic workflows without the need for costly inert-atmosphere storage and handling.

Steric Flexibility in Transition Metal Catalysis

In transition metal catalysis, the two-carbon ethyl spacer of the phenylethyl group offers greater conformational flexibility compared to rigid benzyl analogs. This sp3-sp3 linkage allows the bidentate ligand to adopt multiple coordination geometries, accommodating bulky substrates during the catalytic cycle. Catalysts utilizing the phenylethyl spacer demonstrate a 15-25% higher turnover frequency (TOF) in sterically demanding cross-coupling reactions compared to those using N-benzyl-1-(pyridin-2-yl)methanamine [1].

Evidence DimensionTurnover frequency (TOF) in sterically demanding cross-couplings
Target Compound DataEnhanced TOF (Phenylethyl spacer)
Comparator Or Baseline15-25% lower TOF (Benzyl spacer)
Quantified Difference15-25% increase in catalytic efficiency
ConditionsBulky substrate cross-coupling (e.g., Pd/Cu catalysis)

Buyers optimizing late-stage functionalization catalysts should select the phenylethyl spacer to maximize yields with sterically hindered substrates.

Optimized Lipophilicity for Blood-Brain Barrier Penetration

For medicinal chemistry applications targeting CNS receptors, the phenylethyl moiety significantly increases the lipophilicity of the picolylamine scaffold. The inclusion of the phenylethyl group yields a calculated LogP (cLogP) in the target range of 1.3 to 1.6, compared to cLogP values of <0.5 for shorter alkyl or hydrophilic analogs. This log unit increase is critical for ensuring passive diffusion across the blood-brain barrier [1].

Evidence DimensionCalculated LogP (cLogP)
Target Compound DatacLogP 1.3 - 1.6 (Phenylethyl-picolylamine scaffold)
Comparator Or BaselinecLogP < 0.5 (Methyl-picolylamine analogs)
Quantified Difference~1.0 log unit increase in lipophilicity
Conditionsin silico / physicochemical profiling for BBB penetration

Provides medicinal chemists with a pre-optimized pharmacophore building block that meets the stringent lipophilicity requirements for CNS drug candidates.

Chemoselectivity in Unsymmetrical Ligand Synthesis

As a secondary amine, N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine serves as a high-yielding precursor for synthesizing complex, unsymmetrical tridentate ligands. When neutralized in situ, it undergoes clean N-alkylation or reductive amination to form tertiary amines with >90% yields. In contrast, attempting to build these ligands from primary amines like phenethylamine results in over-alkylation mixtures, reducing the yield of the desired unsymmetrical product to <70% and requiring extensive chromatographic purification [1].

Evidence DimensionYield of unsymmetrical tertiary amine ligand
Target Compound Data>90% yield (using secondary amine precursor)
Comparator Or Baseline<70% yield (using primary amine precursor due to over-alkylation)
Quantified Difference>20% yield improvement and elimination of complex separations
ConditionsN-alkylation / reductive amination workflows

Streamlines the synthesis of custom unsymmetrical ligands or APIs, significantly reducing downstream purification costs and time.

Late-Stage Functionalization Catalysis

Deployed for generating Cu or Pd catalysts where the flexible phenylethyl spacer accommodates bulky substrates, improving turnover frequencies in sterically demanding cross-coupling reactions [1].

CNS-Targeted Pharmacophore Synthesis

Serves as a building block for sigma receptor ligands or monoamine transporter modulators, where the target cLogP (1.3-1.6) ensures necessary blood-brain barrier penetration [2].

Custom Unsymmetrical Ligand Development

Acts as a high-yielding secondary amine precursor for the rapid, chromatography-free synthesis of complex tridentate ligands via selective N-alkylation, avoiding the over-alkylation pitfalls of primary amines [1].

High-Throughput Catalyst Screening

The stable hydrochloride salt form allows for precise, reproducible weighing in automated screening workflows without the need for gloveboxes or inert atmospheres, ensuring high-fidelity data in catalyst discovery [1].

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